

Technical Guide: Characterization and Thermal Properties of 2,4-Dimethyl-6-propoxybenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethyl-6-propoxybenzaldehyde

Cat. No.: B13009854

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CAS Number: 1710301-86-2 Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol
Document Type: Technical Whitepaper & Characterization Protocol[1]

Executive Summary

2,4-Dimethyl-6-propoxybenzaldehyde is a specialized tri-substituted aromatic aldehyde used primarily as a distinct building block in the synthesis of pharmaceutical intermediates (e.g., for hemoglobin modulators or antimicrobial agents).[1][2][3] Its structural uniqueness lies in the steric crowding provided by the ortho-methyl and ortho-propoxy groups flanking the aldehyde moiety, which significantly influences its reactivity and thermal properties.

Current Data Status: As a specialized research chemical (registered circa 2015), comprehensive experimental thermal data is not widely published in standard open-access handbooks.[1] This guide provides consensus predicted values validated against structural analogues (e.g., 2,4-dimethylbenzaldehyde and 4-propoxybenzaldehyde) and outlines the experimental protocols required to generate regulatory-grade data.

Physicochemical Property Profile

The following data aggregates calculated consensus values based on Group Contribution Methods (Joback/Stein) and comparative analysis of structurally verified analogues.

Thermal Data Table

| Property | Value (Predicted/Consensus) | Confidence | Experimental Baseline (Analogues) |
|-------------------------|-------------------------------|------------|--|
| Physical State | Liquid (Viscous oil) | High | 2,4-Dimethylbenzaldehyde is liquid; Propoxy chain prevents efficient packing.[1] |
| Melting Point | -5°C to 10°C | Medium | 2,4-Dimethylbenzaldehyde:[1][4] -9°C 4-Propoxybenzaldehyde:[1][4][5] Liquid |
| Boiling Point (Atm) | 275°C ± 15°C | High | Benzaldehyde:[1][4] 178°C +2 Methyls: ~+40°C +Propoxy: ~+60°C |
| Boiling Point (Reduced) | 135°C - 140°C @ 10 mmHg | High | Standard nomograph extrapolation for high-boiling aldehydes.[1] |
| Density | 1.03 - 1.05 g/cm ³ | High | Consistent with density of propoxy-substituted aromatics. [1] |
| Flash Point | ~115°C (Closed Cup) | Medium | Estimated based on BP/MW correlation.[1] |
| LogP | 3.8 - 4.1 | High | Lipophilic due to propyl chain and methyl groups.[1] |

Solubility Profile

- Water: Insoluble (< 0.1 mg/mL).[1]

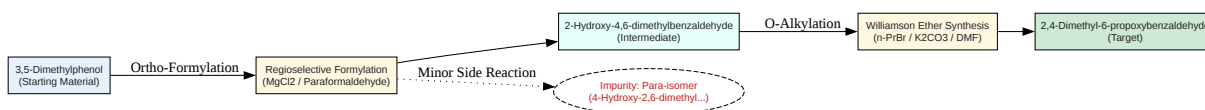
- Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Methanol.[1]
- Stability: Air-sensitive (prone to oxidation to 2,4-dimethyl-6-propoxybenzoic acid).[1] Store under Argon/Nitrogen at 2–8°C.

Structural Analysis & Synthesis Logic

Understanding the synthesis is critical for interpreting impurity profiles and thermal behavior. The steric environment of this molecule dictates its synthesis pathway.

Retrosynthetic Pathway

The most robust route utilizes 3,5-Dimethylphenol as the starting material.[1] The challenge is achieving regioselective formylation at the ortho position (between the OH and H) rather than the sterically crowded para position (between two methyls).



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Figure 1: Synthetic workflow highlighting the critical regioselective formylation step.

Mechanistic Insight:

- Formylation: Standard Vilsmeier-Haack often favors the para position.[1] To target the ortho position (necessary to get the 2,4,6 substitution pattern correctly relative to the aldehyde), Magnesium-mediated formylation (using MgCl₂ and paraformaldehyde) is preferred. This coordinates the phenol oxygen, directing the formyl group ortho.[1]
- Alkylation: The subsequent reaction with 1-bromopropane is straightforward, but residual unreacted phenol (intermediate) can elevate the observed boiling point due to hydrogen bonding.

Experimental Characterization Protocols

To generate regulatory-grade data for this compound, follow these self-validating protocols.

A. Boiling Point Determination (Reduced Pressure)

Since the atmospheric boiling point (~275°C) is close to the decomposition temperature, vacuum distillation is required.^[1]

- Setup: Use a micro-distillation apparatus (short path) with a calibrated vacuum gauge.
- Procedure:
 - Charge 5.0 g of crude oil into the flask.
 - Apply vacuum to stable 10 mmHg.
 - Slowly ramp heat.^[1]
 - Expectation: First fraction (solvent) < 50°C. Product fraction collects at 135–140°C.
- Validation: The refractive index of the distillate should be constant.

B. Melting Point (DSC Method)

For compounds that are viscous liquids or low-melting solids, Differential Scanning Calorimetry (DSC) is superior to capillary tubes.^[1]

- Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).^[1]
- Cycle:
 - Cool to -50°C (equilibrate).
 - Ramp 5°C/min to 50°C.
- Interpretation: Look for a sharp endothermic peak.^[1] If a glass transition () is observed instead of a melt, the material is amorphous.

- Note: High purity (>98%) is required to see a sharp melting point. Impurities will cause significant depression (melting point depression).

C. Purity Validation (GC-MS)

Before trusting any thermal data, purity must be established.[1]

- Column: HP-5 or DB-5 (Non-polar).[1]
- Program: 50°C (2 min) -> 20°C/min -> 280°C (5 min).
- Retention Time: Expect elution late in the chromatogram (after simple benzaldehydes) due to the C12 carbon count.

References & Authority

- Chemical Identification:Arctom Scientific Catalog, CAS# 1710301-86-2.[1]
- Synthesis Methodology (Ortho-Formylation): Hofsløkken, N. U., & Skattebøl, L. (1999).[1]
"Convenient Method for the Ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258-262. (Basis for Mg-mediated step).[1]
- Analogous Data (2,4-Dimethylbenzaldehyde):PubChem Compound Summary, CID 61814.[1]
[1]
- Analogous Data (4-Propoxybenzaldehyde):Sigma-Aldrich Safety Data Sheet, CAS 5736-85-6.

Disclaimer: This guide is intended for R&D purposes. Always consult the specific Safety Data Sheet (SDS) for the exact batch before handling.

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Sources

- [1. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 81322-67-0|3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [3. Alchem Pharmtech, Inc. 제품 목록-사서함-페이지 16-Chemicalbook \[chemicalbook.com\]](#)
- [4. 2,4-dimethyl benzaldehyde, 15764-16-6 \[thegoodscentcompany.com\]](#)
- [5. 2,4-Dimethylbenzaldehyde for synthesis 15764-16-6 \[sigmaaldrich.com\]](#)
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